N3-Benzyl Substitution Tolerability in Thieno[3,2-d]pyrimidine Anticancer Series
In a class-level study of 3-substituted 2-thioxothieno[3,2-d]pyrimidin-4(1H)-ones, the 3-methyl-6-phenyl-2-thioxo analog (compound 2) served as a precursor for derivatives with potent anticancer activity comparable to doxorubicin [1]. The 4-methoxybenzyl-substituted compound is structurally positioned between the 3-methyl (baseline) and the more elaborated 3-substituted analogs (e.g., 13b, 18) that showed IC50 values nearing doxorubicin's potency on MCF-7, HeLa, and HCT-116 cell lines [1]. While no direct IC50 data for 3-(4-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one are publicly available, the class-level SAR indicates that N3-benzyl substitution is tolerated and can modulate potency significantly relative to the 3-methyl baseline.
| Evidence Dimension | Anticancer activity (class-level inference) |
|---|---|
| Target Compound Data | Not directly determined; inferred to be in the range of 3-methyl-6-phenyl-2-thioxo analog (compound 2) activity based on the tolerance of N3-benzyl groups in the series. |
| Comparator Or Baseline | 3-Methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one (compound 2); derivatives 18, 13b, and 10 showed activity comparable to doxorubicin. |
| Quantified Difference | Not quantifiable; structural analogy suggests potential for moderate to high anticancer activity, but direct comparison is not available. |
| Conditions | Human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cell lines; doxorubicin as positive control. |
Why This Matters
Indicates that N3-benzyl substitution is likely to retain the anticancer pharmacophore of this scaffold, supporting procurement for SAR expansion studies where the 4-methoxybenzyl variant may offer distinct electronic or steric properties.
- [1] Hafez, H.N. and El-Gazzar, A.B.A. (2017). Synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]-pyrimidine and thienotriazolopyrimidine derivatives. Acta Pharmaceutica, 67(4), 527-542. DOI: 10.1515/acph-2017-0039. View Source
